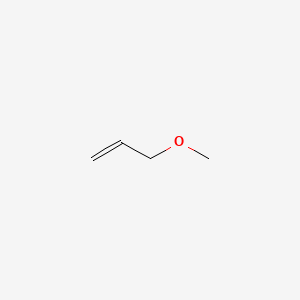
9-(ブロモメチル)アントラセン
概要
説明
9-(Bromomethyl)anthracene is an organic compound with the molecular formula C15H11Br. It is a derivative of anthracene, where a bromomethyl group is attached to the ninth position of the anthracene ring. This compound is known for its applications in organic synthesis and material science due to its unique chemical properties.
科学的研究の応用
9-(Bromomethyl)anthracene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: It is used in the study of biological systems, particularly in the development of fluorescent probes and sensors.
作用機序
Target of Action
The primary target of 9-(Bromomethyl)anthracene is the Citraconic anhydride dienophile . This compound interacts with the dienophile in a Diels-Alder cycloaddition reaction , a powerful synthetic method for multiple carbon-carbon bond formation .
Biochemical Pathways
The Diels-Alder cycloaddition reaction is the primary biochemical pathway affected by 9-(Bromomethyl)anthracene . This reaction leads to the formation of a six-membered ring, resulting in the formation of new carbon-carbon bonds . The reaction can give two regioisomers depending on the relative position of the substituent in the cycloadduct .
Pharmacokinetics
It’s known that the compound has a molecular weight of 27116 , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
The result of the action of 9-(Bromomethyl)anthracene is the formation of a new compound through the Diels-Alder cycloaddition reaction . The reaction leads to changes in bond lengths, with some bonds reducing and others increasing .
Action Environment
9-(Bromomethyl)anthracene is typically stored under an inert atmosphere (nitrogen or Argon) at 2-8°C . This suggests that the compound’s action, efficacy, and stability could be influenced by environmental factors such as temperature and the presence of oxygen.
生化学分析
Biochemical Properties
9-(Bromomethyl)anthracene plays a crucial role in biochemical reactions, particularly in the context of Diels-Alder cycloaddition reactions. It interacts with various dienophiles, such as citraconic anhydride, to form regioisomers through cycloaddition pathways . The compound’s interactions with enzymes and proteins are not extensively documented, but its structural properties suggest potential binding interactions with biomolecules involved in electron transfer and signaling pathways.
Cellular Effects
The effects of 9-(Bromomethyl)anthracene on cellular processes are not well-documented. Similar compounds have been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, derivatives of anthracene have been studied for their antiproliferative effects on cancer cells, suggesting that 9-(Bromomethyl)anthracene may also impact cell function in a similar manner .
Molecular Mechanism
The molecular mechanism of action of 9-(Bromomethyl)anthracene involves its participation in cycloaddition reactions, where it acts as a diene in the presence of dienophiles. This interaction leads to the formation of regioisomers, which can further participate in various biochemical pathways . The compound’s bromomethyl group may also facilitate binding interactions with biomolecules, potentially influencing enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of 9-(Bromomethyl)anthracene are critical factors influencing its long-term effects on cellular function. The compound’s stability under ambient conditions suggests that it can be used in extended biochemical experiments without significant degradation . Detailed studies on its temporal effects in vitro and in vivo are limited.
Dosage Effects in Animal Models
The effects of 9-(Bromomethyl)anthracene at different dosages in animal models have not been extensively studied. Similar compounds have shown dose-dependent toxicity and adverse effects at high doses
Metabolic Pathways
9-(Bromomethyl)anthracene is involved in metabolic pathways that include cycloaddition reactions with dienophiles. The compound’s interactions with enzymes and cofactors in these pathways can influence metabolic flux and metabolite levels
Transport and Distribution
Its structural properties suggest that it may interact with transporters and binding proteins that facilitate its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 9-(Bromomethyl)anthracene is not extensively studied. Its potential interactions with biomolecules and structural properties suggest that it may localize to specific compartments or organelles within the cell, influencing its activity and function .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Bromomethyl)anthracene typically involves the bromination of anthracene. One common method includes the use of N-bromosuccinimide (NBS) as a brominating agent. The reaction is carried out in a solvent such as carbon tetrachloride (CCl4) under reflux conditions. The process involves the formation of bromine radicals which then react with anthracene to form 9-(Bromomethyl)anthracene .
Industrial Production Methods: In an industrial setting, the production of 9-(Bromomethyl)anthracene follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 9-(Bromomethyl)anthracene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Cycloaddition Reactions: It can participate in Diels-Alder reactions with dienophiles, forming cycloadducts.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild conditions.
Cycloaddition Reactions: The Diels-Alder reactions are often conducted in non-polar solvents like toluene at elevated temperatures.
Major Products:
Substitution Reactions: The major products are the substituted anthracene derivatives.
Cycloaddition Reactions: The major products are the cycloadducts formed through the addition of the dienophile to the anthracene ring.
類似化合物との比較
9-Bromoanthracene: Similar in structure but lacks the methyl group, making it less reactive in certain substitution reactions.
9,10-Dibromoanthracene: Contains two bromine atoms, leading to different reactivity and applications.
9-Anthrylmethyl bromide: Another derivative with similar reactivity but different physical properties.
Uniqueness: 9-(Bromomethyl)anthracene is unique due to the presence of the bromomethyl group, which enhances its reactivity in substitution and cycloaddition reactions. This makes it a versatile compound in organic synthesis and material science.
特性
IUPAC Name |
9-(bromomethyl)anthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Br/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWKPLCVFRHICH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70178881 | |
| Record name | Anthracene, 9-bromomethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70178881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2417-77-8 | |
| Record name | 9-(Bromomethyl)anthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2417-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Bromomethylanthracene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002417778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anthracene, 9-bromomethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70178881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-(Bromomethyl)anthracene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-BROMOMETHYLANTHRACENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JN2QR4LWJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 9-(bromomethyl)anthracene particularly reactive in Diels-Alder reactions?
A1: 9-(Bromomethyl)anthracene readily participates as a diene in Diels-Alder reactions due to the electron-rich anthracene moiety. Density Functional Theory (DFT) studies have been conducted to investigate the kinetics and mechanisms of its reaction with citraconic anhydride. [] These calculations, incorporating toluene as a solvent, revealed two possible reaction pathways, differing in the initial orientation of the reactants. Importantly, the DFT-predicted major product aligned with experimental findings, supporting the proposed mechanisms. []
Q2: Can 9-(bromomethyl)anthracene be used to generate radicals relevant to photochemical studies?
A3: Yes, laser-flash photolysis of 9-(phenoxymethyl)anthracene, a derivative readily synthesized from 9-(bromomethyl)anthracene, generates the 9-anthracenylmethyl radical. [] This radical has been studied using time-resolved techniques to elucidate its reactivity and photochemical behavior. [] This highlights the utility of 9-(bromomethyl)anthracene as a precursor for generating and studying transient radical species.
Q3: Has 9-(bromomethyl)anthracene been utilized in the construction of larger, more complex molecules?
A4: Absolutely. 9-(Bromomethyl)anthracene serves as a valuable building block in synthesizing intricate molecules with unique properties. For instance, it has been employed to create "crab-like" molecules based on a bicyclo[2.2.2]octene scaffold. [] These molecules, featuring two 9-anthracenylmethyl groups appended to a central core, exhibit interesting luminescent properties and self-assembly behavior, as revealed by X-ray crystallography. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

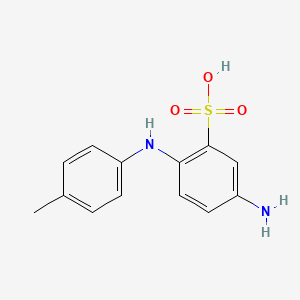
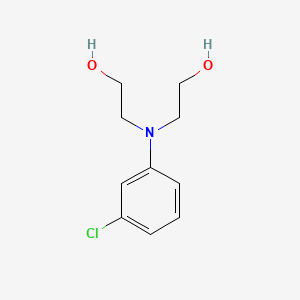
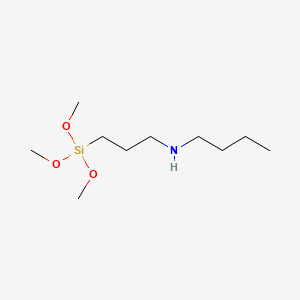



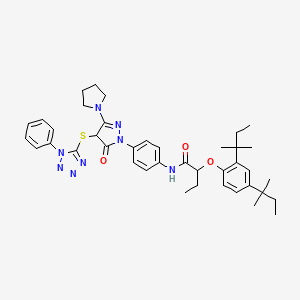
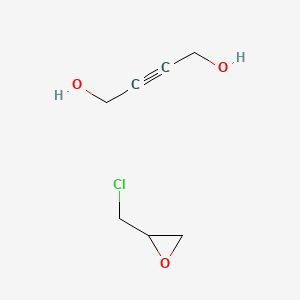
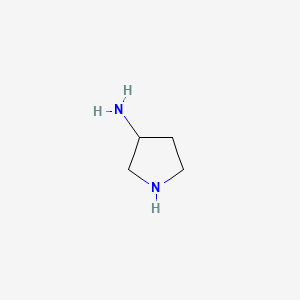
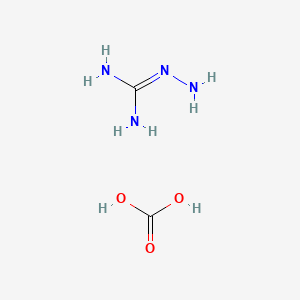
![6-tert-Butyl-1-oxaspiro[2.5]octane](/img/structure/B1265637.png)
